

Green Synthesis of Platinum-Rhodium Nanoparticles: A Technical Guide

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Compound of Interest		
Compound Name:	Platinum rhodium	
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Abstract

The burgeoning field of nanotechnology continually seeks sustainable and eco-friendly methods for the synthesis of advanced materials. Platinum-rhodium (Pt-Rh) bimetallic nanoparticles are of significant interest due to their synergistic catalytic properties, with applications spanning industrial catalysis, automotive exhaust conversion, and biomedicine. This technical guide provides an in-depth exploration of green synthesis methodologies for the production of Pt-Rh nanoparticles. While direct, peer-reviewed protocols for the green synthesis of Pt-Rh nanoparticles are not yet widely established, this document extrapolates from proven green synthesis techniques for analogous platinum-group bimetallic nanoparticles, such as platinum-palladium (Pt-Pd), to propose viable synthesis routes. This guide details potential experimental protocols using plant extracts and microorganisms, summarizes key quantitative data from related studies in structured tables, and provides visualizations of experimental workflows and synthesis mechanisms using Graphviz diagrams. The content herein is intended to serve as a foundational resource for researchers venturing into the sustainable synthesis of Pt-Rh and other multimetallic nanosystems.

Introduction: The Case for Green Synthesis

Conventional chemical and physical methods for synthesizing bimetallic nanoparticles often rely on hazardous reducing agents, high temperatures, and organic solvents, posing environmental and health risks.[1] Green synthesis emerges as a compelling alternative,



utilizing biological entities such as plants, bacteria, fungi, and algae as natural factories for nanoparticle production.[2][3] These biological systems contain a rich repertoire of phytochemicals and enzymes that can act as both reducing and capping agents, facilitating the formation of stable, biocompatible nanoparticles under mild reaction conditions.[2] The adoption of green chemistry principles in nanomaterial synthesis not only minimizes environmental impact but can also offer advantages in terms of cost-effectiveness and scalability.

Proposed Green Synthesis Methodologies for Pt-Rh Nanoparticles

Drawing parallels from the successful green synthesis of other platinum-group bimetallic nanoparticles, we propose two primary green synthesis routes for Pt-Rh nanoparticles: plant-extract-mediated synthesis and microorganism-mediated synthesis.

Plant-Extract-Mediated Synthesis

Plant extracts are rich in secondary metabolites such as flavonoids, terpenoids, alkaloids, and polyphenols, which possess strong reducing capabilities.[2] These compounds can effectively reduce platinum and rhodium precursor salts to their zero-valent metallic states, leading to the nucleation and growth of Pt-Rh nanoparticles. The general mechanism involves the chelation of the metal ions by the functional groups (e.g., hydroxyl, carboxyl) of the phytochemicals, followed by their reduction and subsequent stabilization by the organic shell of the plant extract biomolecules.[4]

This protocol is a proposed adaptation for Pt-Rh nanoparticle synthesis based on the successful green synthesis of Pt-Pd nanoparticles using Peganum harmala seed extract.[5]

1. Preparation of the Plant Extract:

- 0.2 g of dried Peganum harmala seed powder is dissolved in 10 mL of deionized water.
- The mixture is stirred at 80°C for 90 minutes.
- The resulting solution is centrifuged at 12,000 rpm for 5 minutes at 4°C to remove solid residues.
- The supernatant is filtered through a Whatman No. 40 filter paper to obtain a clear plant extract.



2. Synthesis of Pt-Rh Bimetallic Nanoparticles:

- Prepare a 90 mL aqueous solution containing 0.5 mM of chloroplatinic acid (H₂PtCl₆) and 0.5 mM of rhodium(III) chloride (RhCl₃).
- To this precursor solution, add 10 mL of the prepared plant extract.
- The reaction mixture is stirred continuously at 60°C for 24 hours.
- The formation of nanoparticles is indicated by a color change of the solution from yellow to dark brown.
- The synthesized Pt-Rh nanoparticles are collected by centrifugation at 12,000 rpm for 30 minutes at 4°C.
- The pellet is washed multiple times with deionized water to remove any unreacted precursors and byproducts.
- The purified nanoparticles are then dried for further characterization.

Microorganism-Mediated Synthesis

Microorganisms, including bacteria and fungi, have demonstrated the ability to intracellularly or extracellularly synthesize metallic nanoparticles.[6] The enzymatic pathways within these organisms, such as those involving reductases, can facilitate the reduction of metal ions.[7] The microbial biomass also provides a natural capping layer, preventing agglomeration and enhancing the stability of the nanoparticles.

1. Culture Preparation:

- A bacterial strain known for its metal-reducing capabilities (e.g., Shewanella oneidensis or Bacillus subtilis) is cultured in a suitable nutrient broth until it reaches the late logarithmic phase of growth.
- The bacterial cells are harvested by centrifugation and washed with a sterile buffer solution to remove media components.

2. Nanoparticle Synthesis:

- The washed bacterial biomass is resuspended in a sterile, deionized water solution.
- A solution containing platinum and rhodium precursors (e.g., H₂PtCl₆ and RhCl₃) is added to the cell suspension to achieve a final desired metal concentration.
- The mixture is incubated under controlled conditions (e.g., 30°C with gentle shaking) for a specified period (e.g., 24-48 hours).



• The synthesis of nanoparticles can be monitored by observing a change in the color of the suspension and by periodically analyzing samples using UV-Vis spectroscopy.

3. Extraction and Purification:

- For extracellularly synthesized nanoparticles, the biomass is separated by centrifugation, and the nanoparticles are harvested from the supernatant.
- For intracellularly synthesized nanoparticles, the cells are lysed using appropriate methods (e.g., sonication), and the nanoparticles are separated from the cell debris.
- The collected nanoparticles are then purified by repeated washing and centrifugation.

Characterization of Green-Synthesized Nanoparticles

A suite of analytical techniques is essential to confirm the synthesis and elucidate the physicochemical properties of the Pt-Rh nanoparticles.



Characterization Technique	Information Obtained		
UV-Vis Spectroscopy	Confirmation of nanoparticle formation through the appearance of surface plasmon resonance (SPR) peaks. For Pt and Pd nanoparticles, these peaks are typically observed in the UV region (e.g., 269 nm for Pt and 279 nm for Pd). [5]		
Transmission Electron Microscopy (TEM)	Provides information on the size, shape, morphology, and dispersity of the nanoparticles. [5]		
X-ray Diffraction (XRD)	Determines the crystalline structure and phase purity of the nanoparticles. Diffraction peaks can confirm the face-centered cubic (fcc) structure of Pt and Rh.[5]		
Energy-Dispersive X-ray Spectroscopy (EDX)	Confirms the elemental composition of the bimetallic nanoparticles, providing the relative atomic percentages of platinum and rhodium.		
Fourier-Transform Infrared Spectroscopy (FTIR)	Identifies the functional groups from the biological extract that are responsible for the reduction and capping of the nanoparticles.		
Zeta Potential Analysis	Measures the surface charge of the nanoparticles, indicating their colloidal stability. [5]		

Quantitative Data from Analogous Green Synthesis Studies

While specific quantitative data for green-synthesized Pt-Rh nanoparticles is not readily available, the following table summarizes data from a study on Pt, Pd, and Pt-Pd nanoparticles synthesized using Peganum harmala seed extract, which can serve as a benchmark for expected outcomes.[5]



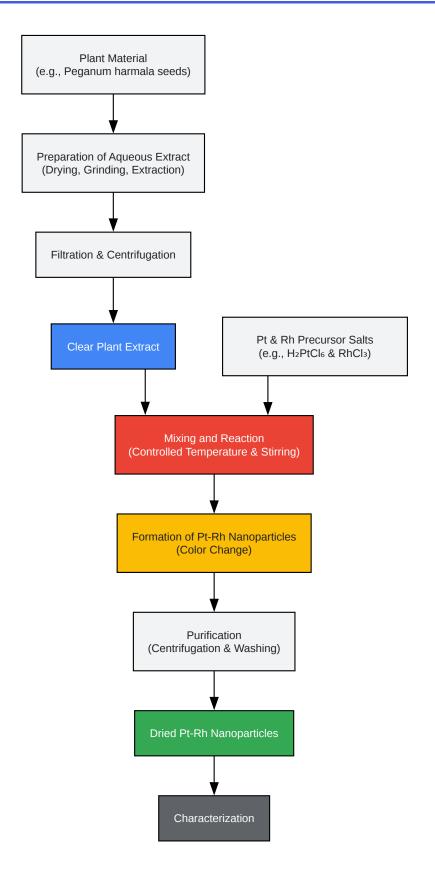
Nanoparticl e	Average Diameter (TEM)	Zeta Potential (mV)	Antioxidant Activity (µM TE/mg NPs)	Cytotoxicity IC ₅₀ (A549 cells, µg/mL)	Cytotoxicity IC ₅₀ (MCF-7 cells, µg/mL)
Pt NPs	20.3 ± 1.9 nm	-11.2 ± 0.5	277.3 ± 13.5	10.9	6.7
Pd NPs	22.5 ± 5.7 nm	-9.7 ± 1.2	167.6 ± 4.8	31.0	10.8
Pt-Pd NPs	33.5 ± 5.4 nm	-12.7 ± 2.1	843.0 ± 60	8.8	3.6

Data sourced from El-Naggar et al., 2021.[5]

Visualizing the Process: Workflows and Mechanisms

Experimental Workflow for Plant-Mediated Synthesis



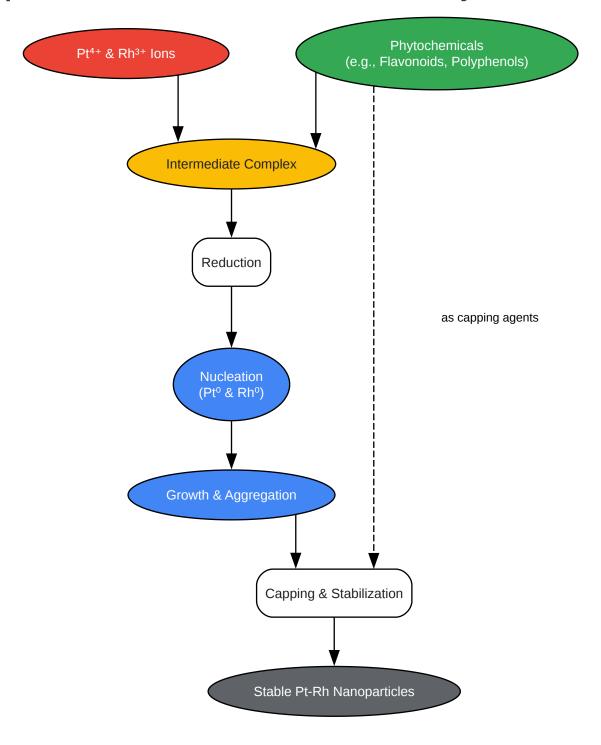


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Caption: Proposed workflow for plant-mediated synthesis of Pt-Rh nanoparticles.



Proposed Mechanism of Plant-Mediated Synthesis



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Caption: Proposed mechanism for phytochemical reduction and stabilization of Pt-Rh ions.

Conclusion and Future Outlook



The green synthesis of platinum-rhodium nanoparticles represents a promising and sustainable frontier in nanomaterial fabrication. While direct experimental protocols are currently lacking in the published literature, this technical guide provides a robust framework based on analogous systems to empower researchers to explore this area. The proposed plant-mediated and microorganism-mediated synthesis routes offer environmentally benign alternatives to conventional methods. Future research should focus on the systematic investigation of various plant extracts and microbial strains for their efficacy in synthesizing Pt-Rh nanoparticles with controlled size, morphology, and composition. Furthermore, a thorough evaluation of the catalytic and biomedical properties of these green-synthesized nanoparticles will be crucial in unlocking their full potential. The methodologies and data presented herein serve as a critical starting point for the development of novel, sustainable Pt-Rh nanocatalysts and therapeutic agents.

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